1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylphenyl)piperidine-3-carboxamide
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Overview
Description
1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylphenyl)piperidine-3-carboxamide is a complex organic compound that features a combination of oxazole, thiophene, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxazole and thiophene rings, followed by their coupling with the piperidine and sulfonyl groups. Typical reagents might include:
Oxazole formation: Using reagents like acetic anhydride and amines.
Thiophene synthesis: Employing sulfur sources and appropriate carbonyl compounds.
Coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at the thiophene ring.
Reduction: Reduction reactions could target the oxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products would depend on the specific reactions but could include modified versions of the original compound with different functional groups.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways due to its structural complexity.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include proteins, nucleic acids, or cell membranes, with pathways involving inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial properties.
Thiazole derivatives: Used in various medicinal applications.
Piperidine derivatives: Common in pharmaceuticals for their biological activity.
Uniqueness
The uniqueness of 1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylphenyl)piperidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C23H25N3O4S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1-[[3-methyl-5-[(E)-2-thiophen-2-ylethenyl]-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-6-3-8-19(14-16)24-23(27)18-7-4-12-26(15-18)32(28,29)22-17(2)25-30-21(22)11-10-20-9-5-13-31-20/h3,5-6,8-11,13-14,18H,4,7,12,15H2,1-2H3,(H,24,27)/b11-10+ |
InChI Key |
ONNOEZDQFDKGGL-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)/C=C/C4=CC=CS4 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C=CC4=CC=CS4 |
Origin of Product |
United States |
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